N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS No.: 941998-57-8
Cat. No.: VC7165309
Molecular Formula: C19H14N2O4S2
Molecular Weight: 398.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941998-57-8 |
|---|---|
| Molecular Formula | C19H14N2O4S2 |
| Molecular Weight | 398.45 |
| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22) |
| Standard InChI Key | GUOMCDLHXYZBOU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound integrates three distinct moieties:
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Benzofuran: A bicyclic aromatic system comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design.
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Thiazole: A five-membered heterocycle containing nitrogen and sulfur, frequently employed in pharmaceuticals for its electronic diversity and hydrogen-bonding capabilities .
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2-(Methylsulfonyl)benzamide: A sulfonyl-substituted benzamide group that contributes to solubility and target interaction through polar interactions .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₂O₄S₂ |
| Molecular Weight | 398.45 g/mol |
| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
| CAS Number | 941998-57-8 |
| Topological Polar Surface Area | 121 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The methylsulfonyl group at the benzamide’s para position enhances electrophilicity, potentially facilitating interactions with biological targets such as kinases or proteases .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis involves multi-step reactions:
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Benzofuran-thiazole coupling: A Suzuki-Miyaura cross-coupling reaction attaches the benzofuran moiety to the thiazole ring using palladium catalysts.
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Benzamide formation: The thiazole intermediate reacts with 2-(methylsulfonyl)benzoyl chloride under Schotten-Baumann conditions, yielding the final product.
Key reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–25°C |
| Catalyst | Pd(PPh₃)₄ |
| Yield | 60–75% |
Physicochemical Properties
Experimental data from analogues suggest:
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Solubility: Moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL) .
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Melting Point: Estimated at 210–215°C based on thermal analysis of structural analogues.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the sulfonyl group.
Pharmacological Activities and Mechanisms
| Cancer Type | Mechanism | Efficacy (IC₅₀) |
|---|---|---|
| Breast (MCF-7) | CDK4/6 inhibition | 78 nM |
| Lung (A549) | Apoptosis induction | 112 nM |
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The methylsulfonyl group may disrupt bacterial membrane integrity or inhibit DNA gyrase.
Applications in Drug Development
Kinase-Targeted Therapies
The compound’s dual thiazole-benzofuran architecture positions it as a scaffold for multi-kinase inhibitors. Structural modifications could enhance selectivity for specific oncogenic targets, such as BRAF or EGFR mutants .
Antibacterial Agents
With rising antibiotic resistance, its activity against Gram-positive bacteria warrants exploration. Hybridizing the core structure with fluoroquinolone motifs may improve potency.
Challenges and Future Directions
While promising, the compound faces hurdles:
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Poor bioavailability: Due to low aqueous solubility, prodrug strategies or nanoparticle formulations are under investigation.
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Off-target effects: Specificity for CDKs over other kinases requires optimization via structure-activity relationship (SAR) studies .
Future research should prioritize:
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In vivo pharmacokinetics: Assessing absorption, distribution, and toxicity profiles.
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Target validation: Confirming kinase inhibition mechanisms through crystallography.
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Therapeutic combinations: Testing synergy with existing chemotherapeutics or antibiotics.
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